Product packaging for A[5']P5[5']A SODIUM SALT(Cat. No.:CAS No. 4097-04-5)

A[5']P5[5']A SODIUM SALT

Cat. No.: B1591286
CAS No.: 4097-04-5
M. Wt: 939.4 g/mol
InChI Key: SCEJXPCVCUNQPP-AHKIGRPSSA-N
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Description

Nomenclature and Biochemical Classification of Diadenosine Polyphosphates

A[5']P5[5']A sodium salt is chemically designated as P¹,P⁵-Di(adenosine-5') pentaphosphate sodium salt. chemicalbook.comchemwhat.com It is a member of the diadenosine polyphosphate family, which are dinucleoside polyphosphates. oup.comnih.gov This class of compounds consists of two adenosine (B11128) nucleosides linked by a chain of phosphate (B84403) groups, attached at the 5' position of each ribose sugar. oup.comahajournals.org The general notation for these molecules is ApnA, where 'A' represents adenosine and 'n' indicates the number of phosphate groups in the bridge, which can range from two to seven. oup.comahajournals.org Therefore, A[5']P5[5']A is commonly abbreviated as Ap₅A. oup.com The length of this phosphate chain is a critical determinant of the molecule's biological effects and its affinity for various receptor subtypes. oup.comahajournals.org

Table 1: Nomenclature of this compound

Common Name/Abbreviation Systematic Name CAS Number Molecular Formula (for Pentasodium Salt)
This compound P¹,P⁵-Di(adenosine-5') pentaphosphate sodium salt 4097-04-5 C₂₀H₂₄N₁₀Na₅O₂₂P₅

Data sourced from multiple references. chemicalbook.comchemwhat.comchemicalbook.com

Biochemically, diadenosine polyphosphates like Ap₅A are classified as purinergic signaling molecules. ahajournals.org They exert their effects by interacting with purinoceptors, the same family of receptors that mediate the actions of other purine (B94841) compounds like adenosine and adenosine triphosphate (ATP). ahajournals.orgresearchgate.net

Historical Context of Dinucleotide Research in Cellular Biology

The study of dinucleoside polyphosphates began with the identification of diadenosine triphosphate (Ap₃A) and diadenosine tetraphosphate (B8577671) (Ap₄A) in human platelets. ahajournals.org This discovery was followed by the identification of longer-chain polyphosphates, including diadenosine pentaphosphate (Ap₅A) and diadenosine hexaphosphate (Ap₆A). ahajournals.org Initially, research focused on their role as intracellular molecules. As early as the 1970s, diadenosine polyphosphates were implicated in fundamental cellular processes such as controlling cell proliferation and initiating DNA replication. researchgate.net

Further research established their presence in the secretory vesicles of various cells, leading to the understanding that they are released upon stimulation and can act as extracellular signaling molecules or neurotransmitters. chemicalbook.comresearchgate.net This expanded the scope of dinucleotide research significantly, moving from intracellular functions to their roles in intercellular communication. The investigation into their effects on the cardiovascular system and as potential "alarmones"—molecules secreted by cells in response to stress—marked a pivotal development in understanding their physiological importance. oup.comnih.govnih.gov The discovery that these compounds could modulate vascular tone and platelet aggregation further solidified their relevance in physiology and pathology. oup.comahajournals.org

Ubiquity and General Academic Significance in Biological Processes

Diadenosine polyphosphates are ubiquitous molecules, found in a vast range of prokaryotic and eukaryotic organisms. oup.comresearchgate.net In humans, they have been identified in various tissues and fluids, including myocardial tissue and blood plasma. ahajournals.orgahajournals.org Their widespread presence underscores their fundamental role in cellular function.

The academic significance of A[5']P5[5']A and related compounds stems from their involvement in a multitude of biological processes. They are recognized as important extracellular mediators that can influence vascular tone, acting as either vasoconstrictors or vasodilators depending on the specific compound and vascular bed. oup.comnih.govahajournals.org In the nervous system, they function as neurotransmitter-like substances, acting through various purinergic receptors to modulate neuronal activity. nih.govchemicalbook.com

Furthermore, diadenosine polyphosphates are deeply involved in cellular stress responses and have been described as signal molecules for processes like DNA replication and repair. nih.govresearchgate.netscience.gov Their ability to influence cell proliferation is another key area of research. nih.govresearchgate.net The diverse functions of these molecules, from cardiovascular modulation to neurotransmission and cell growth regulation, make them a subject of ongoing and significant scientific inquiry. nih.govahajournals.org

Table 2: Selected Research Findings on Diadenosine Polyphosphates

Compound Family Biological Process Key Finding Organism/System Studied
Diadenosine Polyphosphates (ApnA) Cardiovascular Regulation Modulate vascular tone (vasoconstriction or vasodilation) and can be released from activated platelets. oup.comnih.govahajournals.org Human, Rat
Ap₄A, Ap₅A, Ap₆A Cardiovascular Regulation Identified in human myocardial tissue; act as vasoconstrictors by activating P2X purinoceptors. ahajournals.org Human
Ap₅A Enzyme Inhibition Acts as an inhibitor of adenylate kinase. chemicalbook.com In vitro
ApnA Neurotransmission Act as neurotransmitters or signaling molecules in the nervous system. nih.govchemicalbook.comresearchgate.net General
Ap₄A Stress Response Implicated in the heat-shock response. brennerlab.net Escherichia coli
Ap₃A, Ap₄A Cell Biology Implicated in the control of cell proliferation and initiation of DNA replication. researchgate.net Mammalian cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N10NaO22P5 B1591286 A[5']P5[5']A SODIUM SALT CAS No. 4097-04-5

Properties

CAS No.

4097-04-5

Molecular Formula

C20H29N10NaO22P5

Molecular Weight

939.4 g/mol

IUPAC Name

pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H29N10O22P5.Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1

InChI Key

SCEJXPCVCUNQPP-AHKIGRPSSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na]

Other CAS No.

4097-04-5

Origin of Product

United States

Biochemical Pathways of A 5 P5 5 a Dynamics

Biosynthesis of A[5']P5[5']A

The formation of A[5']P5[5']A is a sophisticated enzymatic process, primarily orchestrated by a class of enzymes essential for protein synthesis. The availability of specific precursors and the prevailing intracellular conditions further fine-tune the rate of its production.

Enzymatic Mechanisms of Synthesis (e.g., Aminoacyl-tRNA Synthetase-Mediated Pathways)

The principal catalysts for A[5']P5[5']A synthesis are aminoacyl-tRNA synthetases (aaRSs). nih.govwikipedia.orgnih.gov These ubiquitous enzymes are fundamentally responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein translation. wikipedia.orgtaylorandfrancis.com In a side reaction, certain aaRSs can catalyze the synthesis of dinucleoside polyphosphates, including A[5']P5[5']A.

This synthesis is thought to occur through a back-reaction of the aminoacyl-adenylate intermediate formed during the tRNA charging process. Specifically, the highly reactive aminoacyl-adenylate can react with a molecule of ATP, leading to the formation of A[5']P5[5']A. The efficiency of this synthesis can vary between different aaRSs.

Identification of Precursors and Substrates in Biological Systems

The primary precursors for the biosynthesis of A[5']P5[5']A are adenosine (B11128) triphosphate (ATP) and an aminoacyl-adenylate intermediate. The latter is formed from ATP and a specific amino acid. Therefore, the availability of ATP and various amino acids within the cell directly influences the pool of substrates available for A[5']P5[5']A synthesis. The amino acids are broken down into several metabolic intermediates, including pyruvate, acetyl-CoA, and α-ketoglutarate, which can then enter central metabolic pathways. libretexts.org

Precursor/SubstrateRole in A[5']P5[5']A Synthesis
Adenosine Triphosphate (ATP)Serves as a direct substrate for the formation of the aminoacyl-adenylate intermediate and as the attacking nucleotide in the synthesis of the pentaphosphate bridge. wou.edu
Amino AcidsReact with ATP to form the essential aminoacyl-adenylate intermediate. libretexts.org

Modulation of Synthetic Rates by Intracellular Conditions (e.g., pH, Metal Ion Concentrations)

The enzymatic activity of aminoacyl-tRNA synthetases, and consequently the rate of A[5']P5[5']A synthesis, is sensitive to the intracellular environment. Factors such as pH and the concentration of metal ions can significantly impact the catalytic efficiency of these enzymes. For instance, optimal pH ranges are crucial for maintaining the proper ionization states of amino acid residues within the enzyme's active site.

Divalent metal ions, particularly magnesium (Mg²⁺), are often essential cofactors for aaRSs. Mg²⁺ plays a critical role in stabilizing the phosphate (B84403) chain of ATP and facilitating the nucleophilic attack during the formation of the aminoacyl-adenylate intermediate. Variations in the intracellular concentrations of these ions can therefore directly modulate the rate of A[5']P5[5']A production.

Degradation and Catabolism of A[5']P5[5']A

The intracellular levels of A[5']P5[5']A are carefully controlled not only by its synthesis but also by its degradation. A variety of enzymes are responsible for the hydrolytic cleavage of this molecule, breaking it down into smaller, reusable components.

Enzymatic Hydrolysis Pathways (e.g., Ap5A Hydrolase, Phosphodiesterases, 5'-Nucleotidases)

The breakdown of A[5']P5[5']A is primarily achieved through the action of specific hydrolases. Several classes of enzymes have been identified to participate in this process:

ApnA Hydrolases: This family of enzymes, particularly those belonging to the Nudix hydrolase superfamily, exhibits specificity towards dinucleoside polyphosphates. grantome.comnih.gov Ap5A hydrolases cleave the phosphodiester backbone of A[5']P5[5']A. imrpress.com For example, human Ap6A/Ap5A hydrolases primarily hydrolyze Ap5A to AMP and p4A. imrpress.com

Phosphodiesterases (PDEs): These enzymes are known to break phosphodiester bonds, such as those found in cyclic nucleotides like cAMP and cGMP. wikipedia.orgsigmaaldrich.comfrontiersin.org Certain PDEs can also act on A[5']P5[5']A, contributing to its degradation. wikipedia.org

5'-Nucleotidases: These enzymes catalyze the dephosphorylation of nucleoside monophosphates. rsc.orgnih.govnih.govwikipedia.org While their primary role is in nucleotide and nucleoside metabolism, they can act on the products of A[5']P5[5']A degradation, such as AMP, converting them into adenosine. rsc.orgnih.govwikipedia.orgelisakits.co.uk

The concerted action of these enzymes ensures the efficient removal of A[5']P5[5']A from the cell, preventing its accumulation and allowing for the recycling of its constituent parts. scielo.br

Characterization of Metabolic Fates and Intermediates from A[5']P5[5']A Degradation

The enzymatic hydrolysis of A[5']P5[5']A yields several metabolic intermediates. The specific products depend on the enzyme catalyzing the reaction. Asymmetrical cleavage by certain ApnA hydrolases can produce ATP and ADP. imrpress.com Symmetrical cleavage, on the other hand, can yield two molecules of ADP and a pyrophosphate molecule.

Further degradation of these initial products occurs through the action of other enzymes. For instance, the ATP and ADP can be interconverted by adenylate kinase. wou.edu The resulting AMP can then be dephosphorylated by 5'-nucleotidases to produce adenosine. wikipedia.orgelisakits.co.uk These breakdown products can then re-enter various metabolic pathways, such as purine (B94841) salvage or energy metabolism.

Degradation ProductGenerating Enzyme(s)Subsequent Metabolic Fate
ATPApnA HydrolasesEnergy currency, substrate for kinases, purine synthesis. nih.govimrpress.com
ADPApnA HydrolasesConverted to ATP by adenylate kinase, substrate for various enzymes. wou.eduimrpress.com
AMPAp5A HydrolaseConverted to adenosine by 5'-nucleotidases, regulation of metabolic pathways. imrpress.comrsc.org
Adenosine5'-NucleotidasesEnters purine salvage pathway, acts as a signaling molecule. wikipedia.orgelisakits.co.uk

Regulatory Mechanisms Governing A[5']P5[5']A Degradation Rates

The intracellular and extracellular concentrations of diadenosine pentaphosphate (A[5']P5[5']A, or Ap5A) are meticulously controlled through a dynamic balance between its synthesis and degradation. The regulation of its degradation rate is a critical component of this homeostasis, primarily governed by enzymatic hydrolysis. Various enzymes, with distinct specificities, locations, and regulatory properties, are responsible for the catabolism of Ap5A, ensuring its signaling functions are appropriately timed and localized.

The degradation of Ap5A is predominantly carried out by phosphodiesterases that cleave the phosphoanhydride bonds of the polyphosphate chain. nih.gov The pattern of cleavage can be either asymmetrical or symmetrical. Asymmetrical hydrolysis yields nucleoside monophosphate (AMP) and nucleoside tetraphosphate (B8577671) (ATP), while symmetrical cleavage would produce adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). Much of the characterized enzymatic activity on diadenosine polyphosphates results in asymmetrical cleavage. researchgate.net

Extracellularly, the metabolism of Ap5A is significantly influenced by a family of ectoenzymes known as ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs). molbiolcell.org These membrane-bound enzymes are present on the surface of various cell types, including vascular endothelial cells and epithelial cells. researchgate.netmolbiolcell.org Studies on cultured adrenomedullary endothelial cells have identified an ecto-diadenosine polyphosphate hydrolase that degrades Ap5A. nih.gov This enzymatic activity is crucial for modulating the extracellular signals initiated by Ap5A. The degradation on the cell surface often occurs in a stepwise manner, where Ap5A is hydrolyzed to products like AMP and ATP, which can be further catabolized by other ectonucleotidases (like ecto-5'-nucleotidase) to produce adenosine, a key signaling molecule. molbiolcell.orgnih.gov

Intracellularly, cytosolic enzymes also contribute to the degradation of Ap5A. nih.gov The presence of these enzymes ensures that Ap5A that is not sequestered in storage granules, such as chromaffin granules, can be rapidly turned over. nih.gov The degradation of Ap5A can also serve as a pathway for the formation of other diadenosine polyphosphates, such as diadenosine tetraphosphate (Ap4A). researchgate.net

Several factors regulate the rate of Ap5A degradation:

Enzyme Kinetics: The kinetic parameters of the degrading enzymes, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are fundamental to the rate of degradation. ichorlifesciences.comadarshcollege.increative-enzymes.com Different enzymes exhibit distinct affinities for Ap5A. For instance, cytosolic enzymes in bovine adrenal medulla show a Km value of 13 +/- 1 µM for Ap5A. nih.gov In contrast, an ectoenzyme on adrenomedullary endothelial cells that hydrolyzes a fluorescent analog of Ap5A has a much higher affinity, with a Km of 0.37 +/- 0.05 µM. nih.gov This suggests that extracellular degradation can be highly efficient even at low substrate concentrations.

Ionic Factors: The activity of ecto-hydrolases is sensitive to the ionic environment. The ectoenzyme on adrenomedullary endothelial cells is activated by divalent cations such as Magnesium (Mg²⁺) and Manganese (Mn²⁺), but it is inhibited by Calcium (Ca²⁺). nih.gov

pH: The pH of the local environment can significantly influence enzymatic activity. The optimal pH for the ecto-diadenosine polyphosphate hydrolase on endothelial cells is around 9.0. nih.govadarshcollege.in Deviations from this optimal pH can lead to a reduced rate of degradation.

Inhibitors and Competitors: The degradation of Ap5A can be modulated by various inhibitors. For example, the ectoenzyme activity is inhibited by suramin, a common antagonist of purinergic receptors, as well as by adenosine 5'-tetraphosphate. nih.gov Other diadenosine polyphosphates can also act as competing substrates, affecting the degradation rate of Ap5A. nih.gov

The table below summarizes key kinetic parameters for enzymes involved in the degradation of Ap5A and related compounds.

Enzyme/SystemSubstrateKm (µM)Vmax (pmol·min⁻¹·10⁶ cells⁻¹)Source Organism/TissueReference
Cytosolic enzymesA[5']P5[5']A13 ± 1Not ReportedBovine Adrenal Medulla nih.gov
Ecto-diadenosine polyphosphate hydrolaseε-(Ap5A)0.37 ± 0.0524.4 ± 3.4Bovine Adrenomedullary Endothelial Cells nih.gov
Ecto-diadenosine polyphosphate hydrolaseε-(Ap4A)0.42 ± 0.0974.2 ± 16.4Bovine Adrenomedullary Endothelial Cells nih.gov
Ecto-diadenosine polyphosphate hydrolaseε-(Ap3A)0.39 ± 0.0726.1 ± 6.8Bovine Adrenomedullary Endothelial Cells nih.gov

Cellular and Molecular Roles of A 5 P5 5 a

Involvement in Nucleotide Metabolism and Bioenergetics

Adenylate kinase (AK) is a key enzyme that maintains the equilibrium between adenine (B156593) nucleotides (ATP, ADP, and AMP) through the reversible reaction: ATP + AMP ⇌ 2ADP. mdpi.com By inhibiting AK, A[5']P5[5']A disrupts this balance, providing researchers with a method to study the consequences of altered nucleotide ratios. scbt.commdpi.com The regulation of these nucleotide pools is critical for various cellular functions, including growth, differentiation, and motility. mdpi.com

In experimental settings, the application of A[5']P5[5']A has been shown to directly impact the concentrations of extracellular adenine nucleotides. For instance, in studies using SaOS-2 cells, the presence of A[5']P5[5']A led to a significant increase in the extracellular ADP pool while causing a reduction in the polyphosphate-induced elevation of extracellular ATP. biologists.com This demonstrates its role in dissecting the enzymatic steps of extracellular ATP synthesis, where it blocks the conversion of ADP (formed from other processes) into ATP by extracellular adenylate kinase. biologists.comnih.gov The ability to manipulate these nucleotide ratios is vital for understanding how cells adapt to changing energy demands and the role of specific nucleotides in metabolic regulation. scbt.com

Table 1: Effect of A[5']P5[5']A on Extracellular Nucleotide Levels in SaOS-2 Cells

Treatment Condition Extracellular ADP Level Extracellular ATP Level Key Finding
Control Baseline Baseline Normal nucleotide turnover.
Polyphosphate (polyP) Increased Strongly Increased PolyP serves as an energy source for extracellular ATP synthesis via adenylate kinase (AK). biologists.com

| PolyP + A[5']P5[5']A | Significantly Higher than polyP alone | Reduced to near control levels | A[5']P5[5']A inhibits AK, causing ADP to accumulate and preventing its conversion to ATP. biologists.com |

The primary energy currency of the cell is ATP, which transfers energy through the cleavage of its high-energy phosphoanhydride bonds. fpnotebook.com A[5']P5[5']A, by inhibiting adenylate kinase, directly interferes with a key pathway for high-energy phosphate (B84403) transfer. biologists.comnih.gov AK's role is particularly important in tissues with high energy turnover, where it helps to quickly replenish ATP from ADP. The inhibition of this process by A[5']P5[5']A can alter the perceived cellular energy status. scbt.com

The cellular energy state is often sensed by the AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK) under energy-depleting conditions. nih.gov By preventing the reaction that consumes AMP (ATP + AMP ⇌ 2ADP), A[5']P5[5']A can indirectly influence these energy-sensing pathways. Phosphate transfer reactions are fundamental to energy metabolism, involving the movement of a phosphate group from a donor to an acceptor molecule, often facilitated by magnesium ions to enhance the electrophilicity of the phosphorus atom. libretexts.orgucsd.edu Studies using A[5']P5[5']A help to isolate and understand the components of these complex energy transfer networks, such as the extracellular synthesis of ATP from inorganic polyphosphate, by distinguishing the activity of adenylate kinase from other enzymes like alkaline phosphatase. biologists.comnih.gov

Glycolysis and the tricarboxylic acid (TCA) cycle are the central metabolic pathways for energy production, oxidizing glucose and other substrates to generate ATP. creative-proteomics.com These pathways are tightly regulated by the energy status of the cell, particularly by the ratios of ATP to ADP and AMP, and NAD+ to NADH. core.ac.uk While A[5']P5[5']A may not interact directly with glycolytic or TCA cycle enzymes, its influence on the adenine nucleotide pool has significant indirect regulatory effects.

A[5']P5[5']A as a Signaling Molecule

Beyond its intracellular role in energy metabolism, A[5']P5[5']A, like other dinucleotides, can function as an extracellular signaling molecule, a paradigm known as purinergic signaling. jenabioscience.com This involves the release of nucleotides into the extracellular space where they bind to specific cell surface receptors to elicit a cellular response. libretexts.orgnih.gov

Extracellular signaling allows cells to communicate with their neighbors (paracrine signaling) or even with themselves (autocrine signaling). lumenlearning.comlibretexts.org Nucleotides such as ATP and related dinucleotides are potent signaling ligands that are released from cells under various physiological and pathological conditions. nih.govfrontiersin.org Once in the extracellular environment, these molecules act as "first messengers," binding to and activating specific purinergic receptors on the cell surface. libretexts.orgnumberanalytics.com

This receptor binding initiates a process of signal transduction, where the external signal is converted into an intracellular response. libretexts.org This typically involves a cascade of events, including the activation of G-proteins, the production of second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), and the activation of protein kinases. numberanalytics.comnih.gov These pathways ultimately regulate a wide array of cellular processes, from proliferation and migration to secretion and apoptosis. nih.gov Dinucleotides, including diadenosine polyphosphates like A[5']P5[5']A, are recognized as a distinct class of signaling molecules within this system. jenabioscience.com

The family of purinergic receptors is broadly divided into P1 receptors (for adenosine) and P2 receptors (for ATP, UTP, and other nucleotides). nih.gov The P2 receptors are further subdivided into P2X ligand-gated ion channels and P2Y G-protein-coupled receptors. nih.govguidetopharmacology.org

A[5']P5[5']A and other diadenosine polyphosphates exhibit a complex pattern of interaction with these receptors. They are known to be agonists or antagonists at several P2 receptor subtypes, often with a different selectivity profile compared to ATP. jenabioscience.com For example, A[5']P5[5']A has been shown to interact with specific P2X and P2Y receptor subtypes. plos.org The response of a cell to extracellular nucleotides is often complex because most cells express multiple P2 receptor subtypes, creating an integrated signaling network. frontiersin.orgplos.org The presence of distinct receptors or binding sites specifically for dinucleotides has been proposed, suggesting they may form a unique signaling system alongside the canonical ATP and adenosine (B11128) pathways. jenabioscience.com This specificity allows for fine-tuned regulation of cellular responses, as different dinucleotides can trigger different signaling cascades depending on the receptor subtypes expressed on the target cell. explorationpub.commdpi.com

Table 2: Purinergic Receptor Subtypes and Their General Ligands

Receptor Family Subtypes General Activating Ligands Signaling Mechanism
P1 Receptors A1, A2A, A2B, A3 Adenosine G-Protein-Coupled
P2X Receptors P2X1-7 ATP Ligand-Gated Ion Channels nih.govnih.gov

| P2Y Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 | ATP, ADP, UTP, UDP, UDP-glucose, Dinucleotides nih.govfrontiersin.org | G-Protein-Coupled Receptors nih.govnih.gov |

Intracellular Signaling Cascades Triggered or Modulated by A[5']P5[5']A

Diadenosine 5',5'''-P1,P5-pentaphosphate (A[5']P5[5']A), also known as Ap5A, functions as an important extracellular signaling molecule that can trigger or modulate various intracellular signaling cascades by interacting with specific cell surface receptors. nih.govnih.gov This interaction is a key part of the broader purinergic signaling system, which uses nucleotides like ATP and related molecules to transmit signals between cells. sigmaaldrich.comrsc.org

Research has demonstrated that Ap5A can elicit specific intracellular responses. In cerebellar astrocytes, Ap5A at micromolar concentrations leads to rapid increases in intracellular calcium concentration ([Ca²⁺]i). string-db.org At lower, nanomolar concentrations, it activates the extracellular-signal regulated kinase 1/2 (ERK) pathway, a critical cascade involved in cell growth and division. string-db.org These effects are mediated through a specific receptor that is distinct from other known P2Y purinergic receptors present on these cells. string-db.org

The signaling actions of Ap5A extend to other cell types and systems. It is recognized as a signaling molecule in the heart, where its concentration changes in response to metabolic stress like ischemia. nih.gov One of its targets in cardiac cells is the ATP-sensitive potassium (KATP) channel; fluctuations in Ap5A levels modulate the channel's open probability, linking the cell's metabolic state to its electrical activity. nih.gov

The primary mechanism for Ap5A's signaling function involves its interaction with purinergic receptors. nih.gov Diadenosine polyphosphates, including Ap5A, are known to activate several subtypes of P2X and P2Y receptors, which are ion channels and G protein-coupled receptors, respectively. nih.gov Activation of these receptors can lead to the mobilization of intracellular calcium from internal stores, a fundamental event in many signaling pathways. nih.govnih.gov Some studies also suggest the existence of a specific "P4 receptor" that is preferentially stimulated by diadenosine tetraphosphate (B8577671) and pentaphosphate. nih.gov

Signaling Pathway/ResponseCell Type/SystemEffect of A[5']P5[5']AReceptor/TargetReference
↑ Intracellular Calcium ([Ca²⁺]i)Cerebellar AstrocytesStimulationSpecific Ap5A Receptor (unidentified), P2Y Receptors nih.govstring-db.org
↑ ERK 1/2 PhosphorylationCerebellar AstrocytesActivationSpecific Ap5A Receptor (unidentified) string-db.org
Modulation of KATP ChannelsCardiac MyocardiumRegulation of open probabilityATP-sensitive K⁺ (KATP) Channel nih.gov
General Purinergic SignalingNervous System, Various TissuesActivationP2X, P2Y, and P4 Receptors nih.gov

Enzymatic Regulatory Functions of A[5']P5[5']A

A[5']P5[5']A plays significant roles in regulating cellular metabolism through its interaction with various enzymes. It can act as a modulator, an inhibitor, or an activator, thereby influencing key metabolic pathways.

A[5']P5[5']A is widely recognized for its potent inhibitory effects on specific kinases involved in nucleotide metabolism.

Adenylate Kinase (AK): Ap5A is a powerful and specific inhibitor of adenylate kinase. nih.govjpp.krakow.pl The mechanism of inhibition is competitive with respect to both of the enzyme's substrates, ATP and AMP. jpp.krakow.pl Its structure, consisting of two adenosine moieties linked by a five-phosphate chain, allows it to act as a bi-substrate or transition-state analog, binding across both the ATP and AMP binding sites on the enzyme. This binding is asymmetric and locks the enzyme in an inactive, closed conformation, preventing the catalytic phosphotransfer reaction. The high affinity of Ap5A for AK makes it an excellent tool for studying the enzyme's function and for inhibiting its activity in experimental systems without significantly affecting other kinases like hexokinase or phosphofructokinase. nih.govjpp.krakow.pl

Adenosine Kinase: Diadenosine polyphosphates, as a class, are known to inhibit adenosine kinase. string-db.orgnih.gov They are thought to function as transition state analogues for this enzyme as well, interfering with the transfer of a phosphate group to adenosine.

EnzymeMechanism of InhibitionKey FindingsReference
Adenylate KinaseCompetitive, Bi-substrate AnalogBinds to both ATP and AMP sites, inducing an inactive closed conformation. Potent and specific inhibitor. nih.govjpp.krakow.pl
Adenosine KinaseTransition-State AnalogInhibits the phosphotransfer to adenosine. string-db.org

In contrast to its inhibitory roles, A[5']P5[5']A can also function as an enzyme activator. string-db.orgnih.gov A key target for activation is cytosolic 5'-nucleotidase II (cN-II), an enzyme that dephosphorylates nucleoside monophosphates. nih.gov Diadenosine polyphosphates, including Ap4A and Ap5A, act as allosteric activators of cN-II. string-db.orgnih.gov

The mechanism of activation involves the binding of the diadenosine polyphosphate to an allosteric site on the enzyme, which is separate from the catalytic active site. nih.gov This binding event induces a significant conformational change. Specifically, a region of the enzyme that is disordered in the inactive state adopts an ordered helical structure upon activator binding. This structural rearrangement alters the active site to facilitate substrate binding and catalysis, ultimately increasing the enzyme's activity. nih.gov Studies on the related molecule Ap4A show that it can increase the enzyme's activity up to 7-fold by decreasing the Km for its substrates by about tenfold, without changing the maximum velocity (Vmax), a hallmark of K-type allosteric activation.

Mechanistic Contributions to Fundamental Cellular Processes

Through its modulation of signaling pathways and enzyme activities, A[5']P5[5']A contributes to the regulation of fundamental cellular processes like proliferation and differentiation.

Diadenosine polyphosphates, the family of molecules to which Ap5A belongs, are implicated in the control of cell proliferation, differentiation, and apoptosis. The intracellular concentrations of these molecules can vary with the cell cycle, suggesting a role in regulating its progression. These nucleotides are considered important signaling molecules in the cellular decision-making processes that determine whether a cell will divide, become quiescent, or differentiate.

The mechanisms by which Ap5A influences these processes are linked to its signaling functions. For instance, the activation of the ERK/MAPK signaling pathway by Ap5A is highly significant, as this cascade is a central regulator of cell proliferation and differentiation. string-db.org By triggering this pathway, Ap5A can initiate the complex downstream events that lead to changes in gene expression and ultimately control cell fate. Furthermore, the regulation of ion channels and the mobilization of intracellular calcium are also fundamental processes that have widespread effects on cell behavior, including division and specialization. nih.govstring-db.org The role of diadenosine polyphosphates as intracellular signals in response to cellular stress also connects them to the regulation of cell cycle checkpoints and DNA repair, which are critical for maintaining genomic integrity during proliferation.

Molecular Mechanisms of Apoptosis Modulation

A[5']P5[5']A has been implicated in the modulation of apoptosis, or programmed cell death, through its interaction with purinergic receptors. The activation of certain P2 receptors, such as P2X7, by extracellular nucleotides like A[5']P5[5']A can initiate apoptotic pathways. This process can involve the influx of calcium ions and the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis.

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. While direct evidence for A[5']P5[5']A specifically altering the expression of these proteins is still emerging, the downstream signaling from P2 receptor activation can influence these pathways. For instance, sustained increases in intracellular calcium can lead to the activation of pro-apoptotic Bcl-2 family members and the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. This, in turn, can lead to the activation of caspase-9 and the subsequent executioner caspases like caspase-3. wikipedia.org Some studies suggest that the activation of P2Y receptors can also lead to the activation of caspase-3. nih.gov

Cellular Level Regulation of Platelet Aggregation

A[5']P5[5']A is stored in high concentrations within platelet dense granules and is released upon platelet activation. mdpi.com It plays a complex role in regulating platelet aggregation, primarily through its interaction with P2Y receptors on the platelet surface, such as P2Y1 and P2Y12. nih.gov The activation of P2Y1 receptors by ADP and its analogs is crucial for initiating platelet aggregation, while P2Y12 receptor activation is essential for sustaining and amplifying the aggregation response. researchgate.netnih.gov

A[5']P5[5']A can act as both an agonist and an antagonist at these receptors, depending on the specific context and concentration. Its ability to modulate platelet function is critical for hemostasis and thrombosis.

Table 1: Effect of A[5']P5[5']A on Platelet Aggregation
Experimental ModelAgonistEffect of A[5']P5[5']AReceptor Involvement
Human whole bloodVarious agonists (e.g., PAF, 5HT, epinephrine)Inhibition of aggregationP2Y1 and P2Y12 mdpi.com
Washed human plateletsCollagenInhibition of aggregationNot specified

Contribution to Vascular Tone Regulation in Isolated Cellular and Tissue Models

A[5']P5[5']A is a potent vasoactive molecule, and its effects on vascular tone are mediated by P2X and P2Y receptors on both endothelial and smooth muscle cells. nih.gov In isolated artery preparations, A[5']P5[5']A can induce both vasoconstriction and vasodilation, depending on the specific vascular bed and the pre-existing tone of the vessel.

Vasoconstriction is often mediated by the direct action of A[5']P5[5']A on P2X receptors on vascular smooth muscle cells, leading to calcium influx and contraction. nih.gov In contrast, vasodilation is typically an endothelium-dependent process. Activation of P2Y receptors on endothelial cells stimulates the production and release of nitric oxide (NO), a potent vasodilator. nih.govbiorxiv.org NO then diffuses to the underlying smooth muscle cells, causing relaxation and a decrease in vascular tone. biorxiv.org Studies on isolated rat hearts have shown that A[5']P5[5']A can induce a biphasic coronary response, with an initial contraction followed by a more sustained relaxation. nih.gov

Table 2: Vasoactive Effects of A[5']P5[5']A in Isolated Tissues
Tissue PreparationEffectMediator/ReceptorConcentration for Maximal Effect
Isolated rat heart (coronary circulation)Initial contraction followed by relaxationP2X (contraction), P2Y (relaxation) nih.govNot specified
Rat mesenteric arteriesVasoconstriction or vasodilationP2X and P2Y receptors nih.govEC50 values vary with artery size nih.gov

Modulation of Neurotransmitter Release in Synaptosomal and Isolated Nerve Preparations

A[5']P5[5']A acts as a neuromodulator in the central and peripheral nervous systems, influencing the release of various neurotransmitters. researchgate.net In preparations of isolated nerve terminals (synaptosomes), A[5']P5[5']A has been shown to modulate the release of neurotransmitters such as acetylcholine (B1216132). researchgate.net This modulation is mediated by presynaptic P2 receptors. researchgate.net

Studies on rat hippocampal nerve terminals have demonstrated that A[5']P5[5']A can facilitate the evoked release of acetylcholine in a concentration-dependent manner. researchgate.net This effect is primarily mediated through the activation of specific diadenosine polyphosphate receptors, distinct from the classical P2 receptors. researchgate.netwikipedia.org

Table 3: Modulation of Acetylcholine Release by A[5']P5[5']A in Rat Hippocampal Nerve Terminals
A[5']P5[5']A Concentration (µM)Facilitation of Acetylcholine Release (%)
3Concentration-dependent increase researchgate.net
30116 (maximal effect) researchgate.netwikipedia.org
100Concentration-dependent increase researchgate.net

A[5']P5[5']A in Cellular Stress Response Mechanisms

A[5']P5[5']A is increasingly recognized for its role as a signaling molecule in cellular stress responses, helping cells to adapt to and survive various environmental insults.

Role in Modulating Inflammatory Responses at the Cellular Level

A[5']P5[5']A can modulate inflammatory responses at the cellular level. Inflammation is a complex biological response involving various immune cells and signaling molecules. The transcription factor NF-κB is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.govmdpi.com

Mechanisms of Adaptive Cellular Responses to Environmental Perturbations

Cells respond to environmental stressors such as heat shock, oxidative stress, and exposure to toxins by activating adaptive response pathways. wikipedia.orgmdpi.com One of the most well-characterized of these is the heat shock response, which involves the upregulation of heat shock proteins (HSPs). therascience.com HSPs act as molecular chaperones, helping to refold damaged proteins and prevent their aggregation, thereby protecting the cell from stress-induced damage. wikipedia.orgfrontiersin.org

The intracellular concentration of diadenosine polyphosphates, including A[5']P5[5']A, has been shown to increase in response to various stressors, such as oxidative stress. cuni.cz This suggests that A[5']P5[5']A may function as an "alarmone," a signaling molecule that alerts the cell to stressful conditions and helps to initiate adaptive responses. The increased levels of A[5']P5[5']A could contribute to the activation of protective mechanisms, including the heat shock response, to enhance cellular survival under adverse conditions.

Research Methodologies for A 5 P5 5 a Investigation

Extraction and Purification Techniques for A[5']P5[5']A from Biological Matrices

Extracting and purifying A[5']P5[5']A from biological matrices, such as cells and tissues, is a critical first step that presents considerable challenges due to the compound's low concentrations and the presence of interfering endogenous substances. mdpi.com The process typically involves initial sample preparation steps like deproteinization, often with perchloric acid, followed by multi-step chromatographic procedures to achieve the necessary purity for analysis. nih.govcloudfront.net

Affinity chromatography is a powerful technique used for the selective purification of A[5']P5[5']A and related molecules. egms.de This method leverages the specific binding interactions between a molecule and a ligand immobilized on a chromatographic matrix.

One application involves using boronate affinity chromatography for the selective concentration of diadenosine polyphosphates, including A[5']P5[5']A, from biological extracts like human platelets. nih.gov This technique is based on the interaction between boronic acid and the cis-diol groups present in the ribose moieties of the adenosine (B11128) molecules.

Furthermore, A[5']P5[5']A itself can be immobilized on a support matrix, such as Sepharose, to create an affinity column. nih.gov This type of column is highly effective for purifying enzymes that bind specifically to A[5']P5[5']A, such as adenylate kinase. nih.govfigshare.com For instance, a fusion protein containing adenylate kinase (AK-TNFα) was successfully purified in a single step using Ap5A affinity elution from a Blue-Sepharose column. figshare.com This approach not only purifies the target protein but also confirms its specific interaction with A[5']P5[5']A. The specific binding of negatively charged A[5']P5[5']A was also exploited in the purification of human muscle adenylate kinase to homogeneity. nih.gov

Anion exchange and reversed-phase chromatography are frequently employed in tandem to purify A[5']P5[5']A from complex biological samples. egms.deahajournals.org

Anion Exchange Chromatography (AEC) separates molecules based on their net negative charge. bio-rad.com Since A[5']P5[5']A is a polyphosphate, it is highly negatively charged and binds strongly to the positively charged stationary phase of an anion exchange column. cloudfront.netbio-rad.com The separation is typically achieved by applying a salt gradient (e.g., NaCl or K₂HPO₄) of increasing concentration, which disrupts the electrostatic interactions and elutes the bound molecules. cloudfront.netresearchgate.net This step is highly effective for separating dinucleoside polyphosphates from other nucleotides and cellular components. cloudfront.netresearchgate.net

Reversed-Phase Chromatography (RPC) , often used after AEC, separates molecules based on their hydrophobicity. wikipedia.orgphenomenex.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. wikipedia.org While A[5']P5[5']A is generally polar, techniques like ion-pair reversed-phase chromatography can be used. nih.gov This involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged A[5']P5[5']A molecule, allowing it to be retained and separated on the reversed-phase column. nih.govwikipedia.org The combination of AEC and RPC provides a robust, multi-step purification strategy, yielding highly purified A[5']P5[5']A suitable for subsequent quantitative and qualitative analysis. nih.govahajournals.orgahajournals.org

Quantitative and Qualitative Detection Methods for A[5']P5[5']A

Once purified, or as part of a complex mixture, A[5']P5[5']A must be accurately detected and quantified. Several analytical methods are employed for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and structural information.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantification of A[5']P5[5']A in various biological contexts. nih.gov It is widely used to measure concentrations of A[5']P5[5']A and other diadenosine polyphosphates in samples such as human platelets, adrenal tissue, and tears. nih.govnih.govcsic.es

Ion-pair reversed-phase HPLC is a particularly common and effective method. nih.govnih.gov This technique allows for the simultaneous quantification of A[5']P5[5']A along with other related compounds like Ap3A, Ap4A, and Ap6A. nih.gov The sensitivity of these HPLC assays is remarkable, with detection thresholds in the picomole range, making it possible to analyze samples from small volumes of biological material, such as less than 20 ml of blood. nih.gov The structural integrity of the compounds isolated via HPLC is often confirmed by co-elution with authentic standards and by mass spectrometry. nih.gov

Table 1: Quantification of Diadenosine Polyphosphates in Human Platelets via HPLC
CompoundConcentration (nM, mean ± SD)Reference
Ap3A192.5 ± 151.0 nih.gov
Ap4A223.8 ± 172.3 nih.gov
A[5']P5[5']A (Ap5A)100.2 ± 81.1 nih.gov
Ap6A32.0 ± 19.6 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of A[5']P5[5']A and for studying its interactions with other molecules, particularly enzymes. scielo.org.za While HPLC is superior for quantification, NMR provides detailed atomic-level information about molecular structure and dynamics in solution. nih.gov

One- and two-dimensional NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to investigate the binding of A[5']P5[5']A to enzymes like adenylate kinase. nih.gov These experiments reveal the conformation of A[5']P5[5']A when bound to the enzyme's active site and identify the specific amino acid residues involved in the interaction. nih.govresearchgate.net For example, NMR studies have shown that when A[5']P5[5']A binds to adenylate kinase, it stabilizes the enzyme in a "closed" conformation, which is essential for its catalytic activity. researchgate.netpnas.org Analysis of chemical shifts and heteronuclear steady-state NOEs can demonstrate how molecular motion is restricted upon A[5']P5[5']A binding. researchgate.net

Spectrophotometric assays offer a simple, cost-effective, and rapid method for detecting A[5']P5[5']A, primarily by measuring the activity of enzymes that it interacts with. nih.govmedicallabnotes.com These assays are based on measuring the change in light absorbance at a specific wavelength resulting from an enzymatic reaction. medicallabnotes.com

A[5']P5[5']A is a well-known and potent inhibitor of adenylate kinase. nih.gov This property is exploited in coupled enzyme assays. For instance, the activity of enzymes like creatine (B1669601) kinase can be measured accurately by adding A[5']P5[5']A to the reaction mixture to inhibit any contaminating adenylate kinase activity, which would otherwise interfere with the assay. nih.govnih.gov A common approach involves a coupled system where the product of the primary reaction (e.g., ADP or AMP) is used by a second or third enzyme, ultimately leading to the oxidation or reduction of a nicotinamide (B372718) cofactor (NAD⁺/NADH or NADP⁺/NADPH). nih.gov The change in absorbance, typically at 340 nm, is directly proportional to the enzyme activity. nih.gov

In Vitro and Ex Vivo Experimental Models for A[5']P5[5']A Research

The investigation of the biological roles of A[5']P5[5']A sodium salt, a diadenosine polyphosphate, relies on a variety of in vitro and ex vivo experimental models. These systems allow researchers to study its effects at the cellular, tissue, and enzymatic levels in a controlled environment.

Studies in Isolated Cell Culture Systems (e.g., Sarcoma Osteogenic Cells, Macrophages, Endothelial Cells)

Isolated cell culture systems are fundamental in elucidating the specific cellular responses to A[5']P5[5']A. These models allow for the direct observation of the compound's effects on cell behavior, signaling pathways, and viability.

Sarcoma Osteogenic Cells: Osteosarcoma, or osteogenic sarcoma, is the most prevalent type of primary malignant bone tumor. nih.govcancer.org It originates from primitive bone-forming mesenchymal cells and is most commonly found in the extremities. nih.gov In the context of sarcoma osteogenic (Saos-2) cells, A[5']P5[5']A is utilized as an adenylate kinase (AK) inhibitor. usbio.net This application is crucial for studies focusing on mitochondrial lysates during ATP synthesis and in membrane potential assays. usbio.net

Macrophages: Macrophages are key players in inflammatory responses and have been implicated in various chronic diseases. nih.gov They are highly adaptable immune cells that can adopt different phenotypes in response to environmental signals. aacrjournals.org Studies on macrophages help to understand how A[5']P5[5']A might modulate immune responses. For instance, research on the RAW264.7 macrophage cell line has shown that certain compounds can suppress the expression of proinflammatory mediators. nih.gov While direct studies on A[5']P5[5']A's effect on macrophage polarization are not detailed in the provided results, the established role of macrophages in inflammation makes them a relevant model for investigating the immunomodulatory potential of purinergic compounds like A[5']P5[5']A. nih.govmdpi.com

Endothelial Cells: Endothelial cells form the inner lining of blood vessels and are critical in regulating vascular tone and function. nih.govnih.gov The metabolism of A[5']P5[5']A by ectoenzymes on endothelial cells is a key area of investigation. sigmaaldrich.com Research has demonstrated that autophagy, a cellular degradation process, plays a fundamental role in endothelial function by being linked to mechanosensing. nih.gov Furthermore, studies have shown that certain proteins can improve endothelial cell attachment to artificial surfaces, a finding with implications for tissue engineering. nih.gov

Table 1: Investigated Effects of A[5']P5[5']A in Isolated Cell Culture Systems

Cell Type Experimental Context Observed or Investigated Effect Reference
Sarcoma Osteogenic (Saos-2) Cells Inhibition of adenylate kinase (AK) Used as an inhibitor in mitochondrial lysate and membrane potential assays usbio.net
Macrophages Modulation of immune response Investigation of anti-inflammatory potential nih.gov
Endothelial Cells Metabolism and vascular function Metabolized by ectoenzymes; role in regulating vascular processes sigmaaldrich.com

Investigations using Organ Bath Preparations and Isolated Tissue Perfusion

Organ bath preparations and isolated tissue perfusion techniques provide an ex vivo platform to study the physiological effects of A[5']P5[5']A on intact tissues and organs, bridging the gap between cell culture and whole-organism studies.

These methodologies are extensively used to examine the vasoactive properties of A[5']P5[5']A. For example, in the isolated perfused rat kidney, A[5']P5[5']A has been shown to have vasoconstrictor effects. ahajournals.org Similarly, studies using the isolated perfused rat mesenteric arterial bed have highlighted the importance of the phosphate (B84403) chain length in determining whether diadenosine polyphosphates induce vasodilation or vasoconstriction. oup.com The Langendorff-perfused heart model is another critical tool, used to investigate the compound's impact on coronary perfusion and cardiac electrophysiology. nih.govresearchgate.net In such preparations, A[5']P5[5']A has been observed to induce changes in coronary flow and affect ventricular action potentials. nih.govresearchgate.net

Organ bath systems are also employed to study the contractility of various muscle tissues in response to A[5']P5[5']A. adinstruments.comwpiinc.comreprocell.com For instance, the guinea-pig isolated vas deferens has been used to demonstrate the antagonistic effects of related compounds on purinergic receptors. nih.gov These systems allow for the precise measurement of tissue responses to different concentrations of the compound. nih.gov

Table 2: Research Findings from Organ Bath and Isolated Tissue Perfusion Studies

Tissue/Organ Preparation Key Finding Experimental Model Reference
Isolated Perfused Rat Kidney A[5']P5[5']A exhibits vasoconstrictor properties. Isolated Tissue Perfusion ahajournals.org
Isolated Perfused Rat Mesenteric Arterial Bed Phosphate chain length determines vasodilator or vasoconstrictor action. Isolated Tissue Perfusion oup.com
Langendorff-Perfused Rabbit Heart A[5']P5[5']A can induce proarrhythmic effects, likely through hydrolysis to adenosine. Isolated Tissue Perfusion nih.gov
Langendorff-Perfused Rat Heart Investigated coronary response to A[5']P5[5']A after ischemia-reperfusion. Isolated Tissue Perfusion researchgate.net
Guinea-Pig Isolated Vas Deferens Used to study antagonistic effects on P2X receptors. Organ Bath nih.gov

Recombinant Protein Expression and Purified Enzymatic Assay Systems

To understand the molecular mechanisms underlying the effects of A[5']P5[5']A, researchers utilize recombinant protein expression and purified enzymatic assays. These systems allow for the detailed characterization of the enzymes involved in the synthesis and degradation of A[5']P5[5']A and its interaction with specific protein targets.

Recombinant protein expression systems, which can be prokaryotic or eukaryotic, are essential for producing large quantities of specific proteins, such as receptors or enzymes, for detailed study. thermofisher.comspringernature.comabcam.com This allows for the investigation of direct interactions between A[5']P5[5']A and its target proteins in a controlled environment, free from the complexity of a whole-cell system. The choice of expression system depends on the specific requirements of the protein being studied, including the need for post-translational modifications. thermofisher.com

Purified enzymatic assays are crucial for characterizing the enzymes that metabolize A[5']P5[5']A. For example, studies have identified enzymes in blood plasma and on the surface of endothelial and smooth muscle cells that are responsible for the hydrolysis of A[5']P5[5']A. sigmaaldrich.com Research on Myxococcus xanthus has identified specific enzymes, like lysyl-tRNA synthetase, that can synthesize diadenosine polyphosphates such as Ap4A and Ap5A. researchgate.net These assays are also used to determine the kinetic parameters of these enzymes, such as their affinity (Km value) for A[5']P5[5']A and the products of the enzymatic reaction.

Table 3: Applications of Recombinant Protein and Enzymatic Assay Systems in A[5']P5[5']A Research

Methodology Application in A[5']P5[5']A Research Example Reference
Recombinant Protein Expression Production of purinergic receptors for binding and functional studies. Used to obtain large quantities of proteins for research. springernature.comabcam.com
Purified Enzymatic Assays Characterization of enzymes involved in A[5']P5[5']A metabolism. Identification of enzymes in blood plasma and on endothelial cells that hydrolyze A[5']P5[5']A. sigmaaldrich.com
Purified Enzymatic Assays Identification and characterization of enzymes that synthesize A[5']P5[5']A. Myxococcus xanthus lysyl-tRNA synthetase synthesizes Ap4A and Ap5A. researchgate.net

Advanced Research Perspectives and Unexplored Avenues in A 5 P5 5 a Biology

Identification and Characterization of Novel A[5']P5[5']A-Interacting Proteins and Pathways

The biological functions of A[5']P5[5']A are mediated through its direct interaction with specific proteins. While its role as a potent inhibitor of adenylate kinase is well-established, recent research has begun to uncover novel binding partners, suggesting its involvement in a broader range of cellular pathways. nih.govoup.com A significant recent discovery is the identification of the cardiac ryanodine (B192298) receptor (RyR2), a crucial intracellular calcium release channel, as a novel high-affinity target for A[5']P5[5']A. nih.govnih.gov

Studies using planar bilayer electrophysiology demonstrated that A[5']P5[5']A is a potent activator of RyR2. nih.gov In the presence of cytosolic Ca2+, nanomolar to low micromolar concentrations of A[5']P5[5']A significantly increased the channel's open probability. nih.gov This finding implicates A[5']P5[5']A as a potential physiological regulator of cardiac muscle excitation-contraction coupling, particularly under conditions of cellular stress where its intracellular concentrations are known to rise. nih.govnih.gov The interaction suggests a role for A[5']P5[5']A in modulating sarcoplasmic reticulum Ca2+ release, a fundamental process in cardiac function. nih.gov

The classical interaction with adenylate kinase (AK) has also been characterized in greater detail. nih.gov Investigations using ³¹P nuclear magnetic resonance (NMR) spectroscopy have revealed that the chemically symmetric A[5']P5[5']A molecule binds asymmetrically to the enzyme. nih.gov This asymmetric binding is crucial for its potent inhibitory effect on the phosphotransferase reaction (2 ADP ⇔ ATP + AMP), thereby placing A[5']P5[5']A at a critical control point in cellular energy homeostasis. nih.gov The specificity of this interaction is highlighted by comparisons with similar molecules; for instance, diadenosine tetraphosphate (B8577671) (Ap4A) does not lock the enzyme in a closed conformation as A[5']P5[5']A does. acs.org

Future research aims to identify a more comprehensive list of A[5']P5[5']A-interacting proteins. Methodologies such as affinity purification using immobilized A[5']P5[5']A analogs coupled with mass spectrometry could uncover new targets and expand our understanding of the pathways regulated by this dinucleoside polyphosphate.

Interacting ProteinExperimental MethodFunctional ConsequencePathway Implication
Ryanodine Receptor 2 (RyR2) Planar Bilayer ElectrophysiologyPotent channel activation (increased open probability) nih.govCalcium Signaling, Cardiac Excitation-Contraction Coupling nih.govnih.gov
Adenylate Kinase (AK) ³¹P Nuclear Magnetic Resonance (NMR)Potent and asymmetric inhibition of enzyme activity nih.govCellular Energy Metabolism, Nucleotide Homeostasis nih.govnih.gov

Mechanistic Insights into A[5']P5[5']A Homeostasis and Regulatory Dysfunctions in Cellular Systems

The cellular concentration of A[5']P5[5']A is normally maintained at very low levels, but it can increase significantly in response to various forms of cellular stress, such as oxidative and genotoxic stress. nih.govfrontiersin.org This dynamic regulation suggests that A[5']P5[5']A may function as an "alarmone," a signaling molecule that alerts the cell to adverse conditions. frontiersin.orgnih.gov The maintenance of A[5']P5[5']A homeostasis—a stable internal concentration—is critical, as its dysregulation can have profound effects on cellular function. nih.govnih.gov

The mechanisms governing A[5']P5[5']A homeostasis involve a tightly controlled balance between its synthesis and degradation. frontiersin.org

Synthesis: A[5']P5[5']A, along with other dinucleoside polyphosphates, can be generated by the non-canonical activity of several enzymes, including aminoacyl-tRNA synthetases, particularly under stress conditions. acs.orgfrontiersin.org

Degradation: Specific hydrolase and phosphorylase enzymes are responsible for breaking down A[5']P5[5']A, returning its concentration to a basal state once the stress has been resolved. acs.org

Regulatory dysfunction in these synthetic or degradative pathways can lead to the pathological accumulation of A[5']P5[5']A. nih.gov Elevated levels of this molecule can disrupt key cellular processes. For example, sustained inhibition of adenylate kinase would impair the cell's ability to manage its energy charge and nucleotide pools, which is critical for cellular viability. nih.govkhanacademy.org Furthermore, the over-activation of RyR2 channels in cardiac cells due to excessive A[5']P5[5']A could lead to aberrant calcium release, potentially contributing to arrhythmias or other cardiac pathologies. nih.govnih.gov The debate continues as to whether the accumulation of these molecules is a regulated signaling response (a "friend") or a non-specific consequence of cellular damage (a "foe"). frontiersin.org

ConditionEffect on A[5']P5 nih.govA LevelsKey Enzymes/Processes InvolvedPotential Consequence of Dysregulation
Cellular Homeostasis Low basal concentrationBalanced activity of synthesizing (e.g., aminoacyl-tRNA synthetases) and degrading (e.g., hydrolases) enzymes acs.orgfrontiersin.orgNormal cellular function
Cellular Stress (e.g., Oxidative) Significant increaseUpregulated synthesis, potentially outpacing degradation nih.govfrontiersin.orgImpaired energy metabolism (AK inhibition), aberrant Ca²⁺ signaling (RyR2 activation) nih.govnih.gov

Development of Advanced Probes and Modulators for A[5']P5[5']A Research

Advancing the study of A[5']P5[5']A biology heavily relies on the development of high-quality chemical probes and modulators. mskcc.orgnih.gov These specialized small molecules are essential tools for identifying the binding partners of A[5']P5[5']A, quantifying its concentration in real-time, and manipulating its signaling pathways to elucidate function. nih.govyoutube.com

Several types of probes and modulators have been developed or proposed for A[5']P5[5']A research:

Fluorescent Analogs: The synthesis of molecules like 1:N⁶-etheno-Ap5A provides a fluorescent tool that mimics the natural compound. nih.gov Such analogs are invaluable for conducting kinetic and binding studies, allowing researchers to visualize the interaction between A[5']P5[5']A and its target proteins, like adenylate kinase, using techniques such as fluorescence spectroscopy. nih.gov The principles of attaching environmentally sensitive fluorophores like Mant or BODIPY could be applied to create next-generation probes for live-cell imaging and FRET-based assays. jenabioscience.com

Structural Analogs and Modulators: The creation of modified versions of A[5']P5[5']A, such as the oxidized analogue oAp5A, serves to probe the structure-activity relationship of its protein targets. nih.gov By observing how oAp5A interacts differently with the RyR2 channel compared to the parent molecule, researchers can gain insights into the specific chemical moieties required for binding and activation. nih.gov

Affinity-Based Probes: To discover novel A[5']P5[5']A-interacting proteins, researchers can employ "molecular fish-hook" strategies. This involves synthesizing an A[5']P5[5']A analog functionalized with a reactive group (like a photoreactive diazirine) and a ligation handle (like biotin (B1667282) or an alkyne). unimi.it Such probes can be introduced into cell lysates or intact cells, where they will bind to target proteins. Upon activation (e.g., with UV light), the probe covalently crosslinks to its binding partner, which can then be isolated using the ligation handle (e.g., with streptavidin beads) and identified by mass spectrometry.

Probe/Modulator TypeExamplePurposeEnabled Research Techniques
Fluorescent Analog 1:N⁶-etheno-Ap5A nih.govVisualize and quantify protein-ligand bindingFluorescence Spectroscopy, Kinetic Binding Assays nih.gov
Structural Analog Oxidized A[5']P5[5']A (oAp5A) nih.govProbe structure-activity relationships of target proteinsElectrophysiology, Mechanistic Studies nih.gov
Affinity-Based Probe Biotin-conjugated A[5']P5[5']A (proposed) Identify novel interacting proteins from complex mixturesAffinity Purification, Chemical Proteomics, Mass Spectrometry

Integration with Systems Biology and Computational Approaches for Comprehensive Understanding

To fully comprehend the multifaceted role of A[5']P5[5']A, it is essential to move beyond the study of individual interactions and embrace a systems-level perspective. nih.gov Systems biology, which utilizes computational and mathematical modeling to analyze complex biological networks, offers powerful tools to integrate diverse experimental data and generate predictive models of A[5']P5[5']A function. plos.orgmit.edu

Metabolic Network Modeling: Given that A[5']P5[5']A is intrinsically linked to nucleotide metabolism, metabolic network analysis is a particularly relevant approach. nih.govmdpi.com By constructing genome-scale metabolic models, researchers can simulate metabolic fluxes under various conditions, such as cellular stress. mpg.de These models could predict how perturbations in energy state or nutrient availability lead to changes in the precursors of A[5']P5[5']A and, consequently, its own concentration. This would provide a quantitative framework for understanding A[5']P5[5']A homeostasis. nih.gov

Molecular Dynamics and Structural Modeling: At the molecular level, computational methods are crucial for understanding how A[5']P5[5']A interacts with its protein targets. acs.org Molecular dynamics (MD) simulations, based on high-resolution crystal structures of proteins like adenylate kinase bound to A[5']P5[5']A, can reveal the dynamics of the binding process and the conformational changes induced in the protein. acs.orguni-konstanz.de These simulations provide insights that are often inaccessible to static experimental methods, helping to explain the mechanism of inhibition or activation. acs.org

Protein-Protein Interaction (PPI) Network Analysis: A systems biology approach can also be used to predict novel functions and pathways associated with A[5']P5[5']A. frontiersin.org By constructing a PPI network centered around known A[5']P5[5']A-binding proteins (e.g., adenylate kinase, RyR2), researchers can identify second- and third-degree interactors. nih.gov Analyzing these networks for enriched pathways or functional modules can generate new hypotheses about the downstream biological processes affected by fluctuations in A[5']P5[5']A levels. researchgate.net

Exploration of A[5']P5[5']A Roles in Intercellular Communication beyond Purinergic Signaling

While intracellular roles of A[5']P5[5']A are becoming clearer, its function in the extracellular space as a mediator of cell-to-cell communication remains a compelling and largely unexplored frontier. taylorfrancis.com Classical purinergic signaling involves the release of nucleotides like ATP and their action on cell surface P2 receptors. mdpi.comfrontiersin.org Evidence suggests that diadenosine polyphosphates, including A[5']P5[5']A, are released from cells under stress or trauma and can exert biological effects on neighboring cells. taylorfrancis.comnih.gov For instance, A[5']P5[5']A has been shown to stimulate the release of neurotransmitters like GABA from synaptic terminals, indicating a role in neuromodulation. nih.gov

However, future research must investigate whether A[5']P5[5']A participates in intercellular communication through mechanisms that go beyond conventional purinergic receptor activation. Non-classical communication pathways represent a promising area of investigation. mdpi.com

One such unexplored avenue is the potential transport of A[5']P5[5']A via extracellular vesicles (EVs). nih.gov EVs, including exosomes and microvesicles, are nanoparticles released by cells that can carry a cargo of proteins, lipids, and nucleic acids to distant target cells. nih.gov It is plausible that cells under stress could package A[5']P5[5']A into EVs. This would serve multiple purposes: protecting the molecule from degradation by extracellular ectonucleotidases, concentrating it, and delivering it specifically to recipient cells, which could then internalize the vesicle and release the A[5']P5[5']A into their cytoplasm. This would represent a novel mode of paracrine or even endocrine signaling for A[5']P5[5']A, distinct from its direct action on cell surface receptors. mdpi.com The exploration of EV cargo for A[5']P5[5']A and the functional consequences of its vesicular transfer are critical next steps in understanding its potential systemic roles.

Q & A

Q. How can quasi-experimental designs improve the ecological validity of studies using this compound?

  • Methodological Answer : Implement a pretest-posttest control group design:
GroupPretestTreatmentPosttest
ExperimentalMeasure baseline activityAdminister compoundRe-measure activity
ControlMeasure baseline activityNo treatmentRe-measure activity
Analyze differences using ANCOVA, adjusting for baseline variability .

Future Directions

Q. What emerging technologies (e.g., AI-driven platforms) could accelerate research on this compound?

  • Methodological Answer : Leverage AI tools for:
  • Predictive synthesis : Retrosynthetic analysis using platforms like Chematica.
  • High-throughput screening : Integration with robotic liquid handlers.
  • Data mining : NLP-based extraction of structure-activity relationships from patents and journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.